3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a small molecule belonging to the class of organic compounds known as phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. The compound has a molecular formula of C21H19N5 and a molecular weight of 341.41 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine core. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Introduction of the Cyclopropyl and Phenyl Groups: The cyclopropyl and phenyl groups are introduced through substitution reactions. Common reagents include cyclopropyl bromide and phenylboronic acid, with palladium-catalyzed cross-coupling reactions being a typical method.
Attachment of the Pyridin-3-ylmethyl Group: This step involves the alkylation of the pyrazolo[1,5-a]pyrimidine core with pyridin-3-ylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and phenyl groups.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-3-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced dihydropyrimidine compounds, and substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit cyclin-dependent kinase 2 (CDK2).
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the transition from the G1 to the S phase of the cell cycle .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 5-chloro-3-ethyl-N-[(1-oxido-3-pyridinyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and lipophilicity, while the pyridin-3-ylmethyl group contributes to its binding affinity for CDK2 .
Properties
Molecular Formula |
C21H19N5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-cyclopropyl-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C21H19N5/c1-2-6-17(7-3-1)19-11-20(23-13-15-5-4-10-22-12-15)26-21(25-19)18(14-24-26)16-8-9-16/h1-7,10-12,14,16,23H,8-9,13H2 |
InChI Key |
CCDIUVLNHCGSMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3N=C(C=C(N3N=C2)NCC4=CN=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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